Adriforant

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adriforant involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The pyrimidine core undergoes substitution reactions to introduce the necessary functional groups, including the cyclopropylmethyl and methylamino groups.

Final Assembly: The final step involves coupling the substituted pyrimidine with a pyrrolidine derivative to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Mechanism of Action

Adriforant functions as a competitive antagonist of histamine receptor 4 (H₄R), a G-protein-coupled receptor (GPCR) implicated in immune regulation and inflammation . Its interaction with H₄R involves binding to key residues in the receptor’s transmembrane domain, including D3.32 and E5.46 , which are critical for ligand recognition and antagonist affinity . Unlike partial agonism observed in non-human cell transfectants, this compound exhibits functional antagonism in murine models, blocking histamine-induced signaling pathways .

Modulation of ERK Phosphorylation and Transcriptional Changes

This compound antagonizes histamine-induced ERK phosphorylation in bone marrow-derived mast cells, normalizing transcriptional changes linked to pro-inflammatory gene expression .

| Parameter | Histamine Alone | This compound + Histamine |

|---|---|---|

| ERK Phosphorylation | ↑ (Induced) | ↓ (Antagonized) |

| Pro-inflammatory Genes | ↑ (Upregulated) | ↓ (Normalized) |

Inhibition of Histamine-Dependent Ca²⁺ Flux

In neuronal models, this compound reduces histamine-induced Ca²⁺ flux , a mechanism linked to itch signaling .

Anti-Inflammatory Effects in the MC903 Model

In mice with MC903-induced skin inflammation, this compound reduces dermal inflammation and epidermal thickening , suggesting therapeutic potential in conditions like atopic dermatitis .

Structural and Functional Comparisons

H₄R shares ~40% amino acid identity with H₁R in the transmembrane region but differs in critical binding pocket residues .

| Receptor | Residue | H₄R | H₁R | Impact on Ligand Binding |

|---|---|---|---|---|

| TM3 | N4.57 | N | W | Strengthens antagonist affinity |

| TM5 | E5.46 | E | N | Enables ionic interactions |

| TM7 | Q7.42 | Q | G | Modulates ligand conformation |

Clinical Outcomes

Despite promising preclinical results, a Phase 2b trial in atopic dermatitis failed to meet efficacy endpoints . This discrepancy highlights the complexity of H₄R’s role in human disease, where antagonism alone may be insufficient to address multifactorial pathologies like inflammation and immune dysregulation.

Scientific Research Applications

Key Pharmacological Effects

- Histamine-Induced Itch Reduction : In preclinical studies, adriforant demonstrated the ability to reduce acute histamine-induced itch responses in murine models .

- Inflammation Amelioration : The compound showed efficacy in reducing inflammation in models of skin inflammation induced by MC903, a known irritant .

- Transcriptional Modulation : this compound was found to normalize histamine-induced transcriptional changes in mast cells, indicating its potential role in modulating immune responses .

Atopic Dermatitis

This compound was primarily evaluated for its efficacy in treating moderate to severe atopic dermatitis through a series of clinical trials:

- Phase 2 Trials : The ZEST trial aimed to assess the safety and efficacy of multiple oral doses of this compound. However, results indicated that it did not meet pre-specified efficacy endpoints, leading to the termination of the program due to lack of efficacy .

- EASI Score Analysis : Although some participants showed improvements in the Eczema Area and Severity Index (EASI) scores, these changes were not statistically significant across all dosage groups .

Plaque Psoriasis

This compound was also investigated for plaque psoriasis but faced similar challenges regarding efficacy. The development program was ultimately discontinued due to insufficient evidence supporting its therapeutic benefits .

Comparative Data Table

| Application Area | Phase of Development | Key Findings | Outcome |

|---|---|---|---|

| Atopic Dermatitis | Phase 2 | Slight improvement in disease severity; no significant effect on pruritus | Discontinued |

| Plaque Psoriasis | Phase 1 | Insufficient evidence for therapeutic benefit | Discontinued |

| Other Inflammatory Conditions | Not advanced | Potential role as an immunomodulator | Under investigation |

Case Study 1: Atopic Dermatitis

In a Phase 2b trial involving patients with moderate to severe AD, this compound was administered over a 16-week period. Although initial preclinical results suggested promise, clinical outcomes revealed that the drug did not significantly reduce itch or improve overall disease severity compared to placebo . This discrepancy highlights the challenges of translating animal model findings into human clinical efficacy.

Case Study 2: Mechanistic Studies

Preclinical mechanistic studies showcased this compound's ability to inhibit histamine-induced ERK phosphorylation and Ca²⁺ flux in neurons. These findings support its potential as a therapeutic agent for conditions where histamine plays a pivotal role. However, these effects did not translate into meaningful clinical outcomes during trials .

Mechanism of Action

Adriforant exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in mediating inflammatory responses and immune cell recruitment. By blocking the histamine H4 receptor, this compound reduces inflammation and pruritus (itching) associated with conditions like atopic dermatitis . The molecular targets include immune cells such as eosinophils and mast cells, which play a crucial role in the inflammatory process .

Comparison with Similar Compounds

Adriforant is unique in its high selectivity for the histamine H4 receptor compared to other histamine receptor antagonists. Similar compounds include:

JNJ-7777120: Another histamine H4 receptor antagonist with a different chemical structure but similar pharmacological effects.

VUF-6002: A compound with moderate selectivity for the histamine H4 receptor, used in research for comparative studies.

Thioperamide: A dual histamine H3 and H4 receptor antagonist, less selective than this compound.

This compound’s uniqueness lies in its high selectivity and potency, making it a promising candidate for therapeutic applications targeting histamine H4 receptors .

Biological Activity

Adriforant, also known as PF-3893787 or ZPL389, is a novel compound that acts as a functional antagonist of the histamine H4 receptor (H4R). This receptor has been implicated in various inflammatory and allergic conditions, including atopic dermatitis (AD). The biological activity of this compound has been explored primarily in preclinical studies and clinical trials, revealing both its potential therapeutic effects and limitations.

This compound's primary mechanism involves the antagonism of H4R, which plays a significant role in mediating immune responses and inflammation. H4R is a G-protein coupled receptor that, when activated by histamine, can lead to the release of pro-inflammatory cytokines and the activation of mast cells. By inhibiting this receptor, this compound aims to reduce itch and inflammation associated with conditions like AD.

Key Findings from Preclinical Studies

- Inhibition of Histamine-Induced Responses :

- Reduction of Inflammatory Responses :

Table 1: Summary of Preclinical Findings

| Study Aspect | Observation |

|---|---|

| ERK Phosphorylation | Antagonized by this compound |

| Calcium Flux | Reduced in neurons |

| Itch Response | Significantly decreased |

| Skin Inflammation | Ameliorated in MC903 model |

Clinical Trials

This compound underwent evaluation in clinical settings, particularly focusing on its efficacy for moderate to severe atopic dermatitis. The most notable trial was a Phase 2 study (ZEST Trial) that aimed to assess the safety and efficacy of multiple oral doses.

Key Results from Clinical Trials

- Trial Design : The ZEST trial was a randomized, double-blind, placebo-controlled study involving 360 participants over a 16-week treatment period .

- Efficacy Endpoints : The primary endpoint was assessed using the Eczema Area and Severity Index (EASI) score.

- Results :

Table 2: EASI Score Changes Over Time

| Treatment Group | Week 2 Change (%) | Week 4 Change (%) | Week 6 Change (%) |

|---|---|---|---|

| Placebo | -17.1 | -19.7 | -42.8 |

| ZPL389 (3 mg) | -20.1 | -36.1 | Not reported |

| ZPL389 (10 mg) | -10.3 | -25.6 | Not reported |

| ZPL389 (30 mg) | -14.2 | -17.7 | Not reported |

| ZPL389 (50 mg) | -16.7 | -30.0 | Not reported |

Case Studies

The clinical experience with this compound highlights variability in response among patients with atopic dermatitis. Some case studies indicated that while certain individuals experienced reductions in symptoms, others did not achieve significant improvement, underscoring the complexity of treating AD .

Properties

CAS No. |

943057-12-3 |

|---|---|

Molecular Formula |

C13H22N6 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

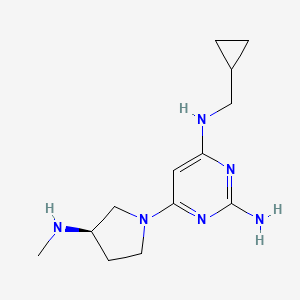

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1 |

InChI Key |

ISBHYKVAFKTATD-SNVBAGLBSA-N |

SMILES |

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |

Isomeric SMILES |

CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |

Canonical SMILES |

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |

Appearance |

White to off-white solid powder. |

Key on ui other cas no. |

943057-12-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZPL-3893787; ZPL3893787; ZPL 3893787; ZPL-389; ZPL 389; ZPL389; PF-03893787; PF03893787; PF 03893787; PF-3893787; PF3893787; PF 3893787; Adriforant; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.